molecular formula C21H25ClO8 B12079867 (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin

Cat. No.: B12079867
M. Wt: 440.9 g/mol
InChI Key: XCXMIDPQEGVACY-GATVDHSRSA-N
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Description

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Empagliflozin, which is used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .

Preparation Methods

The synthesis of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin can be compared with other SGLT2 inhibitors such as:

Properties

Molecular Formula

C21H25ClO8

Molecular Weight

440.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)-methoxymethyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO8/c1-28-19(11-3-6-13(24)7-4-11)14-9-12(5-8-15(14)22)21(29-2)20(27)18(26)17(25)16(10-23)30-21/h3-9,16-20,23-27H,10H2,1-2H3/t16-,17-,18+,19?,20-,21+/m1/s1

InChI Key

XCXMIDPQEGVACY-GATVDHSRSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl

Canonical SMILES

COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl

Origin of Product

United States

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